1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring with a bromophenylmethyl substituent and a nitro group. This compound is of significant interest in both synthetic chemistry and pharmacology due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions, primarily involving the interaction of 3-bromobenzyl bromide with 3-nitro-1H-pyrazole under basic conditions. The synthesis typically employs solvents such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate to facilitate the reaction.
1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole belongs to the class of pyrazole derivatives, which are known for their diverse biological properties. These compounds often exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects, making them valuable in medicinal chemistry.
The primary method for synthesizing 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole involves a nucleophilic substitution reaction. The reaction typically proceeds as follows:
The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of the bromobenzyl group, leading to the formation of 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole. Purification techniques such as recrystallization or chromatography are employed to isolate the product in high purity.
The molecular formula of 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole is C10H8BrN3O2. The structure features:
The compound has distinct physical properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry for structural elucidation.
1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with biological targets at the molecular level. The nitro group is subject to bioreduction within biological systems, leading to reactive intermediates that can interact with cellular components. This interaction may modulate enzyme activity or influence signaling pathways, contributing to its potential therapeutic effects.
Key physical properties include:
The compound exhibits notable chemical properties:
Analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into its thermal stability and decomposition behavior .
1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole has several scientific applications:
R¹-C(O)-CH₂-C(O)-R² + ArNHNH₂ → 1,3,5-trisubstituted pyrazole (major isomer)
Catalyst-free cyclocondensations with β-ketoesters also achieve high yields (95%) using nano-ZnO catalysts, reducing reaction times and simplifying purification [2].
Lewis acids critically modulate regioselectivity and reaction efficiency. Copper(II) nitrate enables room-temperature cyclocondensation of 1,3-diketones with hydrazines, achieving >90% yield within 60 minutes [1]. Similarly, copper triflate in ionic liquids ([bmim]PF₆) facilitates one-pot pyrazoline aromatization to pyrazoles 32 via oxidative dehydrogenation (82% yield, Eq. 2) [2]:
Chalcone + Arylhydrazine → Pyrazoline → Pyrazole (Cu-catalyzed oxidation)
Nano-ZnO exemplifies heterogeneous catalysts, offering recyclability and eliminating corrosive conditions [2].
Table 1: Catalyst Systems for Pyrazole Cyclocondensation
Catalyst | Substrate | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Cu(NO₃)₂ | 1,3-Diketones | RT, 60 min | >90 | High |
Nano-ZnO | β-Ketoesters | Ethanol, reflux | 95 | Moderate |
Cu(OTf)₂/[bmim]PF₆ | Chalcones | 80°C, 12 h | 82 | High |
HCl/DMAc | 1,3-Diketones | RT, 24 h | 74–89 | >98:2 |
ArNHNH₂ + R¹C(O)CH₂C(O)R² + (RSe)₂ → 4-(Organylselanyl)pyrazole
This method tolerates electron-donating (-OMe, -Me) and electron-withdrawing groups (-Cl, -F) on diselenides, though yields decrease with N-heteroaryl systems (e.g., 2-pyridylselenide: 58%) [8].
While less explored for bromonitropyrazoles, Ag(I) catalysis enables direct trifluoromethylation at pyrazole C4/C5 positions. Regioselective functionalization of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles leverages lithiation in flow reactors, yielding aldehydes, acids, and boronates for pharmaceutical building blocks [5].
1-Methyl-3-(CF₃)-pyrazole + NBS → 4-Bromo-1-methyl-3-(CF₃)-pyrazole
Similarly, 1-methyl-5-(trifluoromethyl)pyrazole brominates at C4, enabling subsequent Br–Li exchange for aldehydes/acids [5]. Dibromohydantoin offers a cost-effective alternative, though NBS remains standard for electron-deficient pyrazoles.
The 3-bromobenzyl group in 1-[(3-bromophenyl)methyl]-3-nitro-1H-pyrazole is installed via N-alkylation of preformed 3-nitropyrazole. Selectivity depends on:
Table 2: Bromination and Alkylation Methods for Pyrazole Derivatives
Reaction Type | Reagent/Conditions | Position Modified | Key Selectivity Factor |
---|---|---|---|
C4 Bromination | NBS, CH₃CN, 25°C | C4 of pyrazole | Electron-withdrawing groups at C3 |
N-Alkylation | 3-Bromobenzyl bromide, K₂CO₃ | N1 of pyrazole | Low steric hindrance |
Aromatic bromination | Br₂/Fe (cat.) | Phenyl ring | Ortho/para directors |
Appendix: Compound Nomenclature
Table 3: Systematic Naming of Target Compound and Intermediates
Structure | IUPAC Name | CAS No. |
---|---|---|
C₁₁H₁₀BrN₃O₂ | 4-Bromo-1-[(3-bromophenyl)methyl]-3-nitro-1H-pyrazole | Not Provided |
C₁₁H₁₀BrN₃O₂ (Isomer) | 4-Bromo-1-[(4-bromophenyl)methyl]-3-nitro-1H-pyrazole | Not Provided |
BrC₆H₄CH₂Br | 1-(Bromomethyl)-3-bromobenzene | Not Provided |
C₄H₃N₃O₂ | 3-Nitro-1H-pyrazole | 79762-85-3 |
Concluding Remarks
Synthetic routes to 1-[(3-bromophenyl)methyl]-3-nitro-1H-pyrazole hinge on regiospecific pyrazole formation followed by N-alkylation. Advances in Lewis acid catalysis and MCRs streamline core assembly, while electrophilic bromination protocols ensure precise halogen placement. Future directions include flow chemistry for hazardous intermediates and catalytic C–H borylation to bypass prehalogenation.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7